tBuXPhos Pd G1

Catalog No.
S994884
CAS No.
1142811-12-8
M.F
C37H55ClNPPd
M. Wt
686.7 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tBuXPhos Pd G1

CAS Number

1142811-12-8

Product Name

tBuXPhos Pd G1

IUPAC Name

chloropalladium(1+);ditert-butyl-[2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine

Molecular Formula

C37H55ClNPPd

Molecular Weight

686.7 g/mol

InChI

InChI=1S/C29H45P.C8H10N.ClH.Pd/c1-19(2)22-17-24(20(3)4)27(25(18-22)21(5)6)23-15-13-14-16-26(23)30(28(7,8)9)29(10,11)12;9-7-6-8-4-2-1-3-5-8;;/h13-21H,1-12H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1

InChI Key

GITFHTZGVMIBGS-UHFFFAOYSA-M

SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+]

The origin of this specific precatalyst can be traced back to patents filed in the late 1990s []. However, the development of palladium-based catalysts for C-C and C-N bond formation is a much older field of research with significant contributions from numerous scientists.


Molecular Structure Analysis

tBuXPhos Pd G1 features a palladium(II) center bonded to two chloride ligands and a bidentate (meaning it binds through two donor atoms) ligand called tBuXPhos [, ]. The tBuXPhos ligand itself is a bulky molecule containing two tert-butyl groups (tBu), two isopropyl groups (iPr), and a phenyl group (Ph) arranged around a biphenyl backbone. Additionally, the ligand possesses a phosphine group (PPh2), which is responsible for coordinating with the palladium center [].

This combination of bulky substituents on the tBuXPhos ligand and the chelating nature of the phosphine group create a sterically hindered environment around the palladium center. This steric hindrance is a key feature as it influences the types of substrates that can bind to the catalyst and the reaction pathways that are favored [].


Chemical Reactions Analysis

tBuXPhos Pd G1 is primarily used as a catalyst in cross-coupling reactions, which involve the formation of a new C-C or C-N bond between two organic molecules. Here are some specific examples:

  • C-N Cross-Coupling

    tBuXPhos Pd G1 is particularly effective in coupling electron-deficient anilines (amines with electron-withdrawing groups) with aryl chlorides (compounds containing an aromatic ring bonded to a chlorine atom) []. This reaction is notable for its efficiency at low catalyst loadings (meaning a small amount of catalyst can achieve a good reaction yield) and the ability to proceed at or even below room temperature [].

  • Heterocycle Functionalization

    Due to its ability to promote C-N bond formation, tBuXPhos Pd G1 can be used for the amination of heterocycles (molecules containing a ring with at least one non-carbon atom). This allows for the introduction of functional groups containing nitrogen atoms onto these heterocyclic rings [].

Ar-Cl + HNRR' → Ar-NRR' + HCl (where Ar is an aromatic ring, R and R' are organic groups, and NR represents an amine)

The specific reaction mechanism for these processes involves a series of steps including oxidative addition, transmetallation, reductive elimination, and ligand exchange []. However, a detailed discussion of the mechanism is beyond the scope of this analysis.


Physical And Chemical Properties Analysis

  • Melting Point: 150-159°C [].
  • Form: White powder [].
  • Solubility: Solubility information is not readily available. However, based on the presence of chloride and bulky organic groups, it is likely to be poorly soluble in water and more soluble in organic solvents.
  • Stability: tBuXPhos Pd G1 is considered to be air and moisture stable [].

Facilitator of Cross-Coupling Reactions

tBuXPhos Pd G1 efficiently catalyzes a broad range of cross-coupling reactions, including:

  • Buchwald-Hartwig amination: This reaction forms C-N bonds between aryl or vinyl halides and primary or secondary amines. Source: Organic Chemistry by Jonathan Clayden, Nick Greeves, Stuart Warren:
  • Suzuki-Miyaura coupling: This reaction constructs C-C bonds between aryl or vinyl halides and organoboron compounds. Source: Nature 354, 718 (1991):
  • Stille coupling: This reaction forms C-C bonds between aryl or vinyl halides and organotin reagents. Source: Journal of the American Chemical Society, 108 (14), 4508–4518 (1986):
  • Sonogashira coupling: This reaction constructs C-C bonds between terminal alkynes and aryl or vinyl halides. Source: Angewandte Chemie International Edition in English, 20 (10), 848–850 (1980):
  • Negishi coupling: This reaction forms C-C bonds between aryl or vinyl halides and organozinc reagents. Source: Journal of the American Chemical Society, 105 (24), 6778-6779 (1983):
  • Hiyama coupling: This reaction constructs C-C bonds between aryl or vinyl halides and organosilanes. Source: Journal of the American Chemical Society, 110 (1), 727–738 (1988):
  • Heck reaction: This reaction forms C-C bonds between alkenes and aryl or vinyl halides. Source: Journal of the American Chemical Society, 92 (25), 6784–6788 (1970):

The versatility of tBuXPhos Pd G1 makes it a valuable tool for researchers synthesizing complex organic molecules with specific carbon skeletons and functionalities.

Advantages of tBuXPhos Pd G1

tBuXPhos Pd G1 offers several advantages over other palladium catalysts:

  • High activity: It efficiently promotes cross-coupling reactions under mild reaction conditions, often leading to good yields of desired products.
  • Broad substrate scope: The catalyst can be used with a wide range of starting materials, including those with functional groups that can interfere with some catalysts.
  • Air and moisture stability: It can be handled in air without significant decomposition, simplifying reaction setup and handling.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Dates

Modify: 2023-08-16

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